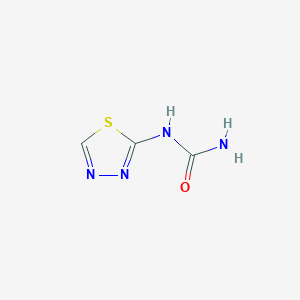
Urea,1,3,4-thiadiazol-2-yl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea,1,3,4-thiadiazol-2-yl-(9ci) is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea,1,3,4-thiadiazol-2-yl-(9ci) typically involves the reaction of 1,3,4-thiadiazole derivatives with urea or its derivatives. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates under mild conditions to form the desired urea derivative . Another approach includes the reaction of 1,3,4-thiadiazole-2-amine with carbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of Urea,1,3,4-thiadiazol-2-yl-(9ci) may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Urea,1,3,4-thiadiazol-2-yl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Urea,1,3,4-thiadiazol-2-yl-(9ci) varies depending on its application. In the context of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved include interactions with specific enzymes and receptors that are crucial for the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Urea,1,3,4-thiadiazol-2-yl-(9ci) can be compared with other thiadiazole derivatives such as:
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-ylurea): Known for its cytokinin-like activity and use in plant growth regulation.
1,3,4-Thiadiazole-2-thiol: Used as a precursor for the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-amine: Another important building block in the synthesis of biologically active compounds.
The uniqueness of Urea,1,3,4-thiadiazol-2-yl-(9ci) lies in its specific biological activities and its potential as a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
16279-22-4 |
|---|---|
Molekularformel |
C3H4N4OS |
Molekulargewicht |
144.16 g/mol |
IUPAC-Name |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChI-Schlüssel |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
Kanonische SMILES |
C1=NN=C(S1)NC(=O)N |
Synonyme |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















